1-(2-chlorophenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine
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Overview
Description
The compound with the identifier “1-(2-chlorophenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound “1-(2-chlorophenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine” involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions that involve the use of various reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for this compound. The industrial production methods involve the use of large-scale reactors and advanced technologies to optimize the synthesis process. The goal is to achieve efficient production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: The compound “1-(2-chlorophenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and exploring its reactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to facilitate the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Scientific Research Applications
The compound “1-(2-chlorophenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine” has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its therapeutic potential and as a lead compound for drug development. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of “1-(2-chlorophenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in its mechanism of action are studied to understand its biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “1-(2-chlorophenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine” include those with similar chemical structures and properties. These compounds are often compared to understand the unique features and advantages of “this compound”.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O/c1-7-6-10(19)17-12(15-7)18-11(14)16-9-5-3-2-4-8(9)13/h2-6H,1H3,(H4,14,15,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDLATVYLRNVPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)/N=C(/N)\NC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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